molecular formula C21H25ClO6 B1669812 Dapagliflozin CAS No. 461432-26-8

Dapagliflozin

货号 B1669812
CAS 编号: 461432-26-8
分子量: 408.9 g/mol
InChI 键: JVHXJTBJCFBINQ-ADAARDCZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Dapagliflozin is used in conjunction with a proper diet and exercise to treat type 2 diabetes. It operates in the kidneys to prevent glucose absorption, which helps lower blood sugar levels . It does not assist patients who have insulin-dependent or type 1 diabetes .


Synthesis Analysis

A facile and green synthetic route was developed for the preparation of dapagliflozin . Key reaction steps include a direct Friedel–Crafts acylation and a synthesis of diaryl ketal moiety in one-pot manner without waste water generation .


Molecular Structure Analysis

Dapagliflozin is a sodium-glucose co-transporter-2 (SGLT2) inhibitor . It has a molecular formula of C24H35ClO . The structure of dapagliflozin is influenced by several physiological functions including lowering both pre- and afterload of the heart and downregulation of sympathetic activity, and decreased intraglomerular pressure .


Chemical Reactions Analysis

A continuous flow synthesis process for dapagliflozin has been reported . The mild and efficient synthesis of Br/Li exchange reaction and C -arylation was achieved with the aid of efficient mixing and heat transfer in the microreactor .


Physical And Chemical Properties Analysis

Dapagliflozin exhibited distinct physical properties depending upon the differences in solid form and also showed significant differences in solid-state behavior in the stress stability test . The compounds were analyzed using scanning electron microscopy (SEM), powder X-ray diffraction (PXRD), thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), Fourier-transform infrared (FT-IR) spectroscopy, dynamic vapor sorption (DVS), and powder rheology testing .

科学研究应用

1. Angiogenesis after Hindlimb Ischemia

  • Summary of Application: Dapagliflozin has been studied for its effects on angiogenesis following hindlimb ischemia. The study aimed to explore the effect and mechanism of dapagliflozin on angiogenesis after hindlimb ischemia .
  • Methods of Application: The study involved subjecting rats to excision of the left femoral artery. The rats were then randomly distributed into two groups: the dapagliflozin group and the model group. The dapagliflozin group received intragastric feeding with dapagliflozin (1 mg/kg/d) for 21 consecutive days .
  • Results: At day 21 post-surgery, the dapagliflozin-treatment group had the greatest blood perfusion, accompanied by elevated capillary density. The results showed that dapagliflozin could promote angiogenesis after hindlimb ischemia .

2. Impact on Arterial Stiffness and Macroangiopathy

  • Summary of Application: Dapagliflozin has been shown to have a positive impact on arterial stiffness, helps to control the lipid profile, and contributes to a reduced risk of cardiovascular complications .
  • Methods of Application: The study involved the administration of dapagliflozin to patients with type 2 diabetes mellitus (T2DM), heart failure with reduced ejection fraction, and chronic kidney disease .
  • Results: Dapagliflozin has been shown to promote better glycaemic control, associated with a reduction in body weight and blood pressure in a wide range of patients .

3. Reduction of Cardiovascular and Renal Risks

  • Summary of Application: Dapagliflozin has been studied for its impact on reducing the risk of cardiovascular and renal events .
  • Methods of Application: The study involved the administration of dapagliflozin to patients, and the outcomes were compared to those of patients receiving a placebo .
  • Results: Dapagliflozin significantly reduced the risk of the primary outcome composed of a sustained decline in the eGFR ≥ 50%, end-stage kidney disease, or death from renal or cardiovascular causes by 39% .

4. Impact on Heart Failure and Type 2 Diabetes Management

  • Summary of Application: A clinical trial was conducted on the effects of dapagliflozin on the urinary albumin-to-creatinine ratio (UACR) in patients with heart failure (HF) and type 2 diabetes mellitus (T2D) .
  • Methods of Application: The study involved the administration of dapagliflozin to patients with HF and T2D, and the effects on UACR were observed .
  • Results: The specific results of this study were not detailed in the source .

5. Vascular Protective Effect

  • Summary of Application: Dapagliflozin has been studied for its vascular protective effect. Sodium glucose cotransporter 2 (SGLT2) inhibitors like dapagliflozin have demonstrated reductions in cardiovascular (CV) events .
  • Methods of Application: The study involved the administration of dapagliflozin to rats after the excision of the left femoral artery. The rats were then randomly distributed into two groups: the dapagliflozin group and the model group. The dapagliflozin group received intragastric feeding with dapagliflozin (1 mg/kg/d) for 21 consecutive days .
  • Results: At day 21 post-surgery, the dapagliflozin-treatment group had the greatest blood perfusion, accompanied by elevated capillary density. The results showed that dapagliflozin could promote angiogenesis after hindlimb ischemia .

6. Symptomatic Heart Failure with Reduced Ejection Fraction

  • Summary of Application: Dapagliflozin has been approved in the USA and the EU for the treatment of adults with symptomatic heart failure with reduced ejection fraction (HFrEF) .
  • Methods of Application: The study involved the administration of dapagliflozin to patients with HFrEF .
  • Results: Dapagliflozin significantly reduced the risk of worsening HF or CV death in patients with HFrEF, regardless of whether or not they had T2DM .

7. PI3K-Akt-eNOS Pathway Activation

  • Summary of Application: Dapagliflozin has been studied for its effect on the PI3K-Akt-eNOS pathway. This study aimed to explore the effect and mechanism of dapagliflozin on angiogenesis after hindlimb ischemia .
  • Methods of Application: The study involved the administration of dapagliflozin to rats after the excision of the left femoral artery. The rats were then randomly distributed into two groups: the dapagliflozin group and the model group. The dapagliflozin group received intragastric feeding with dapagliflozin (1 mg/kg/d) for 21 consecutive days .
  • Results: At day 21 post-surgery, the dapagliflozin-treatment group had the greatest blood perfusion, accompanied by elevated capillary density. The results showed that dapagliflozin could promote angiogenesis after hindlimb ischemia .

8. Acute Heart Failure Treatment

  • Summary of Application: Dapagliflozin has been studied for its impact on acute heart failure treatment. The drug improves diuresis, the elimination of excess fluid from the lungs, thereby relieving congestion, and it can reduce hospital stays .
  • Methods of Application: The study involved the administration of dapagliflozin to patients after admission to the hospital for acute heart failure .
  • Results: The specific results of this study were not detailed in the source .

安全和危害

Dapagliflozin may cause hypoglycemia and eye irritation . It can cause intravascular volume depletion, which may manifest as symptomatic hypotension or acute transient changes in creatinine .

未来方向

Dapagliflozin may represent a novel therapeutic approach, though long-term controlled clinical trials with a larger patient population are required to confirm the currently available data . Increasing evidence of the beneficial effects on morbidity and mortality in patients with Type 2 diabetes and concurrent heart failure, acute MI and renal failure are likely to see the usage of dapagliflozin in patients with these comorbidities increase over the next 5 years .

属性

IUPAC Name

(2S,3R,4R,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClO6/c1-2-27-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)22)21-20(26)19(25)18(24)17(11-23)28-21/h3-8,10,17-21,23-26H,2,9,11H2,1H3/t17-,18-,19+,20-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVHXJTBJCFBINQ-ADAARDCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20905104
Record name Dapagliflozin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20905104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Dapagliflozin inhibits the sodium-glucose contransporter 2(SGLT2) which is primarily located in the proximal tubule of the nephron. SGLT2 facilitates 90% of glucose reabsorption in the kidneys and so its inhibition allows for glucose to be excreted in the urine. This excretion allows for better glycemic control and potentially weight loss in patients with type 2 diabetes mellitus.
Record name Dapagliflozin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06292
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Dapagliflozin

CAS RN

461432-26-8
Record name Dapagliflozin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=461432-26-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dapagliflozin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0461432268
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dapagliflozin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06292
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dapagliflozin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20905104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S)-1,5-anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DAPAGLIFLOZIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1ULL0QJ8UC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dapagliflozin
Reactant of Route 2
Reactant of Route 2
Dapagliflozin
Reactant of Route 3
Dapagliflozin
Reactant of Route 4
Dapagliflozin
Reactant of Route 5
Reactant of Route 5
Dapagliflozin
Reactant of Route 6
Reactant of Route 6
Dapagliflozin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。